4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine
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Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the thiadiazole ring, and the piperidine ring. Each of these steps requires specific reagents and conditions:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
Formation of the Piperidine Ring: This step may involve the reduction of pyridine derivatives or the cyclization of appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving heterocyclic compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Compounds containing the imidazole ring, such as histamine and antifungal agents like ketoconazole.
Thiadiazoles: Compounds containing the thiadiazole ring, such as sulfamethoxazole.
Piperidines: Compounds containing the piperidine ring, such as piperine and certain antipsychotic drugs.
Uniqueness
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N6OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C18H22N6OS/c1-12-19-18(26-22-12)23-8-6-13(7-9-23)11-25-17-5-4-16-20-15(14-2-3-14)10-24(16)21-17/h4-5,10,13-14H,2-3,6-9,11H2,1H3 |
InChI Key |
FXAVHHZYLLLZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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